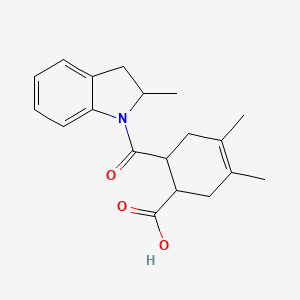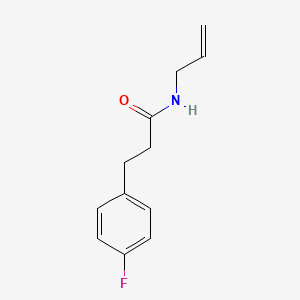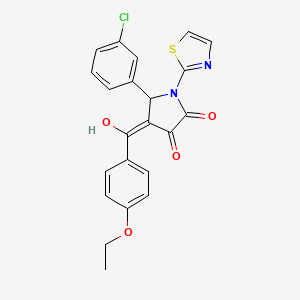
3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group, a dimethyl group, and an indole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions The cyclohexene ring can be constructed through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring system
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be implemented in a large-scale production setting.
化学反応の分析
Types of Reactions
3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be facilitated by the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of an indole-2-carboxylic acid derivative, while reduction of the cyclohexene ring could yield a cyclohexane derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The indole moiety is known to exhibit biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, which could modulate their activity and lead to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
類似化合物との比較
3,4-Dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone that plays a role in growth and development.
Indole-2-carboxylic acid: A compound with potential biological activity.
Cyclohexene derivatives: Compounds with a similar ring structure but different substituents.
特性
IUPAC Name |
3,4-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-11-8-15(16(19(22)23)9-12(11)2)18(21)20-13(3)10-14-6-4-5-7-17(14)20/h4-7,13,15-16H,8-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBMEIPDKUXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=C(CC3C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[(4-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5264678.png)
![1'-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5264699.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5264710.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5264711.png)
![4-methoxy-4-phenyl-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5264720.png)
![6,7-dimethoxy-1-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5264726.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5264733.png)


![ethyl 5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5264759.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5264771.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B5264781.png)
![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
